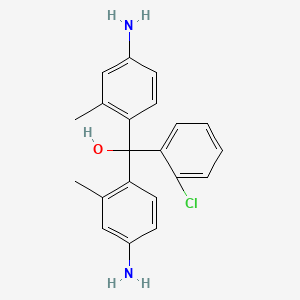
Benzenemethanol, 4-amino-alpha-(4-amino-2-methylphenyl)-alpha-(2-chlorophenyl)-2-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’-Diamino-2’‘-chloro-2,2’-dimethyltrityl alcohol is an organic compound with the molecular formula C21H21ClN2O and a molecular weight of 352.9 g/mol. This compound is characterized by the presence of amino groups, a chloro group, and a hydroxyl group attached to a trityl backbone. It is used in various chemical and industrial applications due to its unique structural properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Diamino-2’‘-chloro-2,2’-dimethyltrityl alcohol typically involves the reaction of 4,4’-diamino-2,2’-dimethyltrityl chloride with a suitable hydroxylating agent under controlled conditions. The reaction is carried out in an organic solvent, such as dichloromethane or toluene, at a temperature range of 0-25°C. The reaction mixture is then quenched with water and the product is extracted using an organic solvent.
Industrial Production Methods
Industrial production of 4,4’-Diamino-2’‘-chloro-2,2’-dimethyltrityl alcohol follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction control. The product is purified using techniques such as recrystallization or column chromatography to achieve the desired purity levels.
Analyse Chemischer Reaktionen
Types of Reactions
4,4’-Diamino-2’‘-chloro-2,2’-dimethyltrityl alcohol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino groups can be reduced to form corresponding amines.
Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) under basic conditions.
Major Products Formed
Oxidation: Formation of trityl ketones or aldehydes.
Reduction: Formation of trityl amines.
Substitution: Formation of trityl ethers or alcohols.
Wissenschaftliche Forschungsanwendungen
4,4’-Diamino-2’‘-chloro-2,2’-dimethyltrityl alcohol is used in various scientific research applications, including:
Chemistry: As a building block in the synthesis of complex organic molecules.
Biology: In the study of enzyme interactions and protein modifications.
Medicine: As a precursor in the synthesis of pharmaceutical compounds.
Industry: In the production of dyes, pigments, and polymers.
Wirkmechanismus
The mechanism of action of 4,4’-Diamino-2’‘-chloro-2,2’-dimethyltrityl alcohol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino groups can form hydrogen bonds with active sites of enzymes, while the chloro and hydroxyl groups can participate in various chemical interactions. These interactions can modulate the activity of the target molecules, leading to desired biological or chemical effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4’-Diamino-2,2’-dimethyltrityl alcohol: Lacks the chloro group, resulting in different reactivity and applications.
4,4’-Diamino-2’‘-bromo-2,2’-dimethyltrityl alcohol: Contains a bromo group instead of a chloro group, leading to variations in chemical behavior.
4,4’-Diamino-2’‘-fluoro-2,2’-dimethyltrityl alcohol: Contains a fluoro group, which affects its reactivity and interactions.
Uniqueness
4,4’-Diamino-2’‘-chloro-2,2’-dimethyltrityl alcohol is unique due to the presence of both amino and chloro groups, which provide a versatile platform for various chemical modifications. This compound’s unique structure allows it to participate in a wide range of chemical reactions, making it valuable in multiple scientific and industrial applications .
Eigenschaften
CAS-Nummer |
65122-41-0 |
|---|---|
Molekularformel |
C21H21ClN2O |
Molekulargewicht |
352.9 g/mol |
IUPAC-Name |
bis(4-amino-2-methylphenyl)-(2-chlorophenyl)methanol |
InChI |
InChI=1S/C21H21ClN2O/c1-13-11-15(23)7-9-17(13)21(25,19-5-3-4-6-20(19)22)18-10-8-16(24)12-14(18)2/h3-12,25H,23-24H2,1-2H3 |
InChI-Schlüssel |
PBRNBXVTBUODFJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)N)C(C2=C(C=C(C=C2)N)C)(C3=CC=CC=C3Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


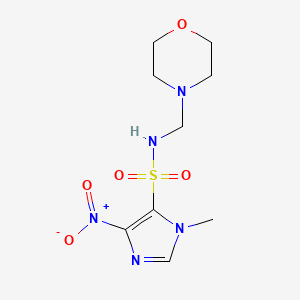

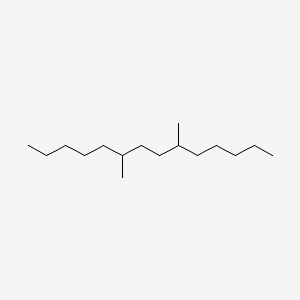
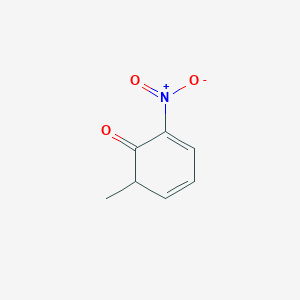

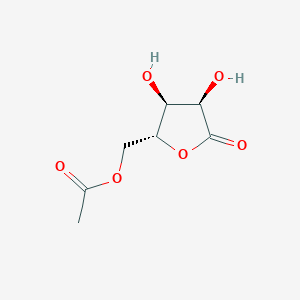


![2-Methyl-1,4-dioxaspiro[4.11]hexadecane](/img/structure/B13801913.png)
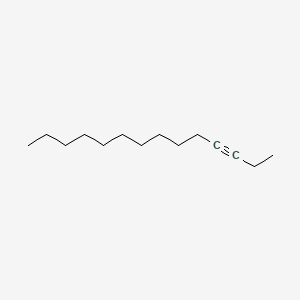
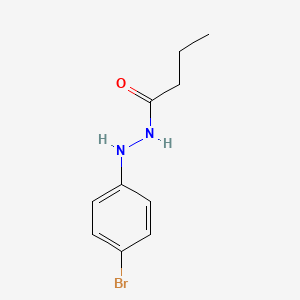

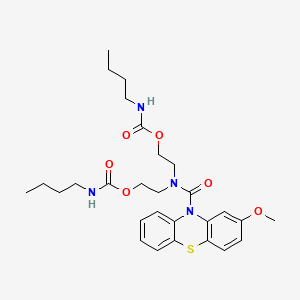
![3-(2-aminoethyl)-1H-indol-4-ol;2-[carbamimidoyl(methyl)amino]acetamide;sulfuric acid](/img/structure/B13801951.png)
